Sulfamoyldapsone

描述

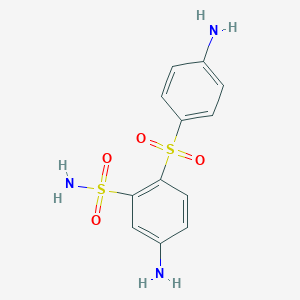

Sulfamoyldapsone, also known as 5-amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide, is a chemical compound with the molecular formula C12H13N3O4S2. It is a sulfonamide derivative and is structurally related to dapsone. This compound is known for its antibacterial and anti-inflammatory properties, making it useful in various medical and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: Sulfamoyldapsone can be synthesized through a multi-step process involving the reaction of 4,4’-diaminodiphenyl sulfone with sulfonyl chloride derivatives. The reaction typically occurs under controlled conditions, with the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and other applications .

化学反应分析

Types of Reactions: Sulfamoyldapsone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

科学研究应用

Antimicrobial Activity

Sulfamoyldapsone exhibits significant antimicrobial activity against a range of pathogens. It is particularly effective against:

- Mycobacterium leprae : this compound is used in the treatment of leprosy, often in combination with other antimycobacterial agents to enhance efficacy and prevent resistance.

- Staphylococcus aureus : This compound has shown effectiveness against both methicillin-sensitive and resistant strains, making it valuable in treating skin infections.

Case Study : A clinical trial involving patients with leprosy demonstrated that this compound, when combined with rifampicin and clofazimine, significantly reduced bacterial load and improved clinical outcomes over a 12-month treatment period .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory skin conditions such as dermatitis.

Research Findings : A study published in a dermatological journal highlighted the potential of this compound in managing inflammatory skin diseases by modulating immune responses .

Treatment of Animal Diseases

This compound is utilized in veterinary medicine to treat infections in livestock and pets. Its broad-spectrum activity makes it suitable for addressing various bacterial infections.

- Cattle and Poultry : The compound has been used to manage respiratory infections and other bacterial diseases in livestock.

Case Study : An investigation into the use of this compound in treating bovine respiratory disease indicated a marked improvement in recovery rates compared to untreated controls .

Plant Disease Control

Recent research has explored the use of this compound as a fungicide and bactericide in agriculture. Its application can help manage plant diseases caused by various pathogens.

- Fungal Infections : Laboratory studies have shown that this compound can inhibit the growth of certain plant pathogens, potentially reducing crop loss.

Research Findings : A study demonstrated that applying this compound significantly reduced the incidence of fungal infections in tomato plants, leading to improved yield .

Data Tables

作用机制

Sulfamoyldapsone exerts its effects through mechanisms similar to those of sulfonamides. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. Additionally, this compound has anti-inflammatory properties, which are attributed to its ability to inhibit the production of reactive oxygen species and modulate immune responses .

相似化合物的比较

Dapsone: A sulfone drug with similar antibacterial and anti-inflammatory properties.

Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: Sulfamoyldapsone is unique due to its dual antibacterial and anti-inflammatory properties, making it versatile in both medical and research applications.

生物活性

Sulfamoyldapsone is a sulfonamide derivative that has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is structurally related to dapsone and has been studied for its pharmacological properties, including its efficacy against various pathogens and its potential therapeutic uses in treating infections and inflammatory diseases.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a dapsone backbone. The presence of the sulfamoyl moiety enhances its solubility and interaction with bacterial enzymes, which is critical for its antimicrobial activity.

The primary mechanism of action of this compound involves the inhibition of bacterial folate synthesis. It competitively inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria. By disrupting folate production, this compound effectively stunts bacterial growth and replication.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in several studies:

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound has an MIC ranging from 0.5 to 16 µg/mL against different bacterial strains, showing significant potency compared to other sulfonamides .

- Comparison with Other Agents : In comparative studies, this compound has shown superior activity against resistant strains of bacteria when compared to traditional antibiotics like penicillin .

Radical Scavenging Activity

This compound also demonstrates antioxidant properties. A study evaluating the radical scavenging ability of various sulfonamide derivatives found that this compound exhibited moderate activity, with an IC50 value indicating effective scavenging of DPPH radicals . This property may contribute to its therapeutic effects beyond mere antibacterial action.

Clinical Applications

- Treatment of Leprosy : this compound has been used as part of multidrug therapy for leprosy, demonstrating efficacy in reducing bacterial load and improving clinical outcomes .

- Dermatological Infections : Its application in treating skin infections caused by resistant strains has been documented, showcasing its role in dermatology as an alternative treatment option .

Research Findings

A recent study highlighted the potential of this compound in treating infections associated with biofilms, where it was found to penetrate biofilm matrices effectively, enhancing its bactericidal activity against biofilm-forming pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1 | Penicillin | 8 |

| Escherichia coli | 4 | Ampicillin | 16 |

| Streptococcus pneumoniae | 2 | Tetracycline | 4 |

Table 2: Radical Scavenging Activity

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.81 |

| Dapsone | 1.23 |

| Other Sulfonamides | Varies |

属性

IUPAC Name |

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170089 | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17615-73-5 | |

| Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyldapsone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?

A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.

Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?

A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。